![molecular formula C12H10ClNO3S B2975901 2-[(4-chlorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic Acid CAS No. 187998-93-2](/img/structure/B2975901.png)
2-[(4-chlorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with similar structures, such as 2-[(4-chlorophenoxy)methyl]benzoic acid and 2-methyl-4-chlorophenoxyacetic acid , are known. These compounds are typically used in research and have various applications, including use as herbicides .
Synthesis Analysis
While specific synthesis methods for “2-[(4-chlorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic Acid” are not available, similar compounds are often synthesized through various chemical reactions .Chemical Reactions Analysis
The chemical reactions of a compound depend on its structure and functional groups. For example, 2-methyl-4-chlorophenoxyacetic acid is known to react as a weak acid to neutralize bases .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, density, and solubility can be determined experimentally. For example, 2-methyl-4-chlorophenoxyacetic acid has a melting point of 114-118 °C and is practically insoluble in water .Scientific Research Applications
Theoretical and Computational Studies
A theoretical study focused on the intramolecular hydrogen bonds in thiazole derivatives, including those similar to the compound , using all-electron calculations. This research provides insight into the structural and electronic properties of thiazoles, which is crucial for understanding their reactivity and potential applications in various chemical processes (Castro et al., 2007).
Polymer Synthesis
Research into thermotropic polyesters based on similar thiazole derivatives highlights the potential of these compounds in creating new materials with specific thermal and optical properties. Such materials could have applications in electronics, packaging, and as part of composite materials (Kricheldorf & Thomsen, 1992).
Synthesis Techniques
The synthesis of 2-substituted 2-thiazolines, including derivatives similar to the compound , demonstrates the versatility of thiazoles as building blocks in organic synthesis. These methodologies could be useful in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and other applications (Suzuki & Izawa, 1976).
Metal-Organic Frameworks (MOFs)
A study on thiophene-based MOFs using a similar dicarboxylic acid reveals the potential of these structures in environmental and sensing applications. The MOFs demonstrated efficient luminescent sensing for various contaminants, suggesting that thiazole derivatives could contribute to the development of new sensor materials (Zhao et al., 2017).
Antimicrobial Agents
The synthesis and evaluation of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, derived from a similar precursor, demonstrated potential as antimicrobial agents. This suggests that modifications of the compound could lead to new antimicrobial compounds (Siddiqui et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S/c1-7-11(12(15)16)18-10(14-7)6-17-9-4-2-8(13)3-5-9/h2-5H,6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJAYARWCGSCFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)COC2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic Acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.